Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-4-phenylbutanamide

HDAC inhibition Hydroxamic acid Structure‑activity relationship

4-Hydroxy-4-phenylbutanamide (syn. 4-phenylbutyrohydroxamic acid, N-hydroxy-4-phenylbutanamide; CAS 32153-46-1) is a small-molecule hydroxamic acid that acts as a cell-permeable, pan-histone deacetylase (HDAC) inhibitor.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B8302350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-phenylbutanamide
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(=O)N)O
InChIInChI=1S/C10H13NO2/c11-10(13)7-6-9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)
InChIKeyXQIWADBGHGLGLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-4-phenylbutanamide – Chemical Identity, HDAC Inhibitor Class & Procurement-Grade Profile


4-Hydroxy-4-phenylbutanamide (syn. 4-phenylbutyrohydroxamic acid, N-hydroxy-4-phenylbutanamide; CAS 32153-46-1) is a small-molecule hydroxamic acid that acts as a cell-permeable, pan-histone deacetylase (HDAC) inhibitor [1]. With a molecular weight of 179.22 g mol⁻¹ and a clogP of 1.7, it satisfies Lipinski’s rule-of-five and is routinely supplied at ≥98 % purity (HPLC) for research use . Its primary differentiation from the parent carboxylic acid (4-phenylbutyric acid) lies in the hydroxamate warhead, which confers approximately two orders of magnitude greater potency across multiple HDAC isoforms .

Why 4-Hydroxy-4-phenylbutanamide Cannot Be Replaced by Generic In-Class Analogs


Procurement decisions that treat all “HDAC inhibitor” entries as functionally interchangeable ignore critical potency and selectivity gaps. The non‑hydroxamate parent, 4‑phenylbutyric acid, requires millimolar concentrations to achieve HDAC inhibition (IC₅₀ ≈ 0.4–9 mM) , whereas the hydroxamic acid derivative reaches comparable target engagement at sub‑micromolar levels [1]. Conversely, more potent hydroxamates such as SAHA (vorinostat) exhibit nanomolar IC₅₀ values but carry distinct isoform‑selectivity signatures and higher molecular complexity that alter off‑target profiles and synthetic tractability [2]. These differences make simple one‑to‑one substitution scientifically invalid, and they underscore the need for compound‑specific evidence when selecting among HDAC‑targeting tools.

Quantitative Differentiation Guide for 4-Hydroxy-4-phenylbutanamide vs. Closest Analogs


100‑Fold Gain in Pan‑HDAC Potency Over the Parent Carboxylic Acid

4‑Hydroxy‑4‑phenylbutanamide (4‑PBHA) is approximately 100‑fold more potent than its direct precursor, 4‑phenylbutyric acid (4‑PBA), when tested across a panel of nine recombinant human HDAC enzymes . The parent acid displays IC₅₀ values in the high‑micromolar to low‑millimolar range (reported 0.4–9 mM depending on isoform and assay format), whereas the hydroxamate derivative consistently achieves inhibition at concentrations two orders of magnitude lower .

HDAC inhibition Hydroxamic acid Structure‑activity relationship

Absolute HDAC Isoform IC₅₀ Values Enable Titration in Biochemical Assays

In purified recombinant enzyme assays, 4‑hydroxy‑4‑phenylbutanamide inhibits HDAC5 with an IC₅₀ of 25 µM and HDAC9 with an IC₅₀ of 430 µM [1]. These values position the compound as a moderate‑affinity pan‑HDAC probe, distinguishable from sub‑nanomolar clinical candidates (e.g., SAHA, HDAC1 IC₅₀ ≈ 10 nM) and from the millimolar‑range parent acid [2]. The wide window between HDAC5 and HDAC9 inhibition also provides a selectivity handle for isoform‑specific mechanistic studies.

HDAC5 HDAC9 Enzyme inhibition

Defined Chemical Purity (≥98 % HPLC) Reduces Batch‑to‑Batch Variability

The Sigma‑Aldrich reference standard specifies a minimum purity of ≥98 % by HPLC, with the product supplied as a white‑to‑tan powder of verified identity . In contrast, generic offerings of 4‑phenylbutyric acid or non‑certified hydroxamate intermediates frequently report purities of 95 % or lower and lack orthogonal identity confirmation (e.g., NMR, MS) [1]. This 3‑percentage‑point purity gap corresponds to up to 3 % (w/w) of undefined impurities that can confound dose‑response experiments, especially at the micromolar working concentrations where this compound is used.

Quality control Purity specification Reproducibility

Aqueous Solubility of ≥10 mg mL⁻¹ Enables Flexible Formulation in Cell‑Based Assays

4‑Hydroxy‑4‑phenylbutanamide exhibits water solubility ≥10 mg mL⁻¹ (~56 mM) , which is substantially higher than many drug‑like HDAC inhibitors such as SAHA (solubility ~0.2 mg mL⁻¹ in water) [1]. This high solubility allows preparation of concentrated stock solutions without the use of DMSO concentrations that may be cytotoxic, a critical advantage for long‑term cell‑culture studies or in‑vivo dosing where organic co‑solvent load must be minimised.

Solubility Cell permeability Formulation

Optimal Application Scenarios for 4-Hydroxy-4-phenylbutanamide Based on Quantitative Evidence


Epigenetic Tool for Moderate‑Affinity Pan‑HDAC Inhibition in Biochemical Screens

When an experimental protocol requires broad‑spectrum HDAC inhibition at micromolar concentrations without the confounding cytotoxicity of sub‑nanomolar agents, 4‑hydroxy‑4‑phenylbutanamide provides a fit‑for‑purpose tool. Its IC₅₀ of 25 µM for HDAC5 and 430 µM for HDAC9 [1] defines a tractable working range that is 100‑fold below the effective concentration of the parent acid , enabling robust target engagement while preserving cell viability in long‑term assays.

Cost‑Effective Replacement of 4‑Phenylbutyric Acid in Dose‑Response Studies

Investigators currently using 4‑phenylbutyric acid at millimolar concentrations can switch to the hydroxamic acid derivative to achieve equivalent HDAC inhibition at 1 % of the previous dose. With ≥98 % purity , the product minimises impurity‑driven variability that plagues generic 4‑PBA lots, reducing the compound cost per effective dose and improving inter‑batch reproducibility.

Aqueous‑Compatible Formulation for In‑Vivo Pharmacology Where Low DMSO Is Critical

For rodent studies where DMSO content must be kept below 1 % (v/v) to avoid confounding behavioural or physiological effects, the ≥10 mg mL⁻¹ water solubility of 4‑hydroxy‑4‑phenylbutanamide allows preparation of DMSO‑free dosing solutions at pharmacologically relevant concentrations—a capability not shared by SAHA (solubility ~0.2 mg mL⁻¹) [2].

Synthetic Intermediate for Fluoxetine and Norfluoxetine Production

The chiral (R)‑ or (S)‑enantiomer of 4‑hydroxy‑4‑phenylbutanamide serves as a key intermediate in the asymmetric synthesis of fluoxetine and its major metabolite norfluoxetine [3]. Suppliers offering enantiomerically enriched material (≥99 % ee) enable streamlined, chromatography‑free routes, contrasting with racemic or low‑ee alternatives that require additional resolution steps and reduce overall process yield.

Quote Request

Request a Quote for 4-Hydroxy-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.